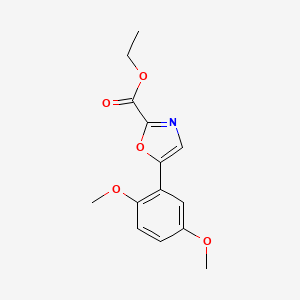

Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate

Description

Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate (CAS 2098091-56-4) is an oxazole-based ester compound characterized by a 2,5-dimethoxyphenyl substituent at the 5-position of the oxazole ring and an ethyl carboxylate group at the 2-position. Its molecular structure combines an aromatic heterocycle with electron-donating methoxy groups, which may enhance solubility and influence electronic interactions in biological or material systems. The compound is listed as a commercial product with at least one supplier, indicating its relevance in synthetic or pharmaceutical research .

Properties

IUPAC Name |

ethyl 5-(2,5-dimethoxyphenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-4-19-14(16)13-15-8-12(20-13)10-7-9(17-2)5-6-11(10)18-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSDXCKSCAJBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its oxazole ring and a substituted phenyl group. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

In vitro Studies:

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, oxazole-bridged derivatives have been shown to inhibit tubulin polymerization and histone deacetylase (HDAC) activity, leading to reduced cell proliferation in various cancer cell lines. In one study, derivatives were tested against six different cancer cell lines, demonstrating dose-dependent growth inhibition with IC50 values in the low nanomolar range (Table 1) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | MCF-7 | 35 |

| 4b | HT-29 | 50 |

| 4c | DLD-1 | 45 |

| 4d | A549 | 30 |

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics and induction of apoptosis through increased reactive oxygen species (ROS) production. For example, treatment with certain oxazole derivatives led to significant alterations in the microtubule cytoskeleton and elevated ROS levels in melanoma cells .

Enzymatic Inhibition

Tyrosinase Inhibition:

this compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Compounds derived from similar scaffolds demonstrated varying degrees of inhibition with IC50 values indicating strong inhibitory potency .

| Compound | IC50 (μM) |

|---|---|

| Compound A | 14.33 ± 1.63 |

| Compound B | 0.51 ± 0.00 |

These findings suggest that modifications to the phenolic structure can significantly enhance or diminish inhibitory activity.

Proteolytic Activity:

In another context, oxazole-based ligands have been shown to modulate proteolytic activities relevant to neurodegenerative diseases. For instance, compounds have been reported to inhibit prolyl oligopeptidase (PREP), which is implicated in α-synuclein aggregation associated with Parkinson's disease .

Case Studies

-

Anticancer Efficacy in Melanoma:

A study reported that ethyl derivatives exhibited significant cytotoxicity against melanoma cells with an observed IC50 value of approximately 40 nM. The treatment resulted in cell cycle arrest and apoptosis mediated through ROS generation . -

Neuroprotective Potential:

Research on oxazole derivatives indicated their potential as neuroprotective agents by inhibiting PREP activity. The most potent inhibitors demonstrated IC50 values as low as 5 nM, suggesting a strong therapeutic potential in conditions like Alzheimer’s disease .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate belongs to a class of oxazole derivatives that have shown promising antitumor activities. Compounds with similar oxazole structures have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have indicated that certain oxazoles can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells through mitochondrial pathways . The incorporation of methoxy groups enhances the binding affinity to target proteins, potentially increasing their efficacy as anticancer agents.

Enzyme Inhibition

The compound has also been studied for its ability to modulate enzyme activity. It can bind to various enzymes or receptors, influencing their functions. Specifically, oxazole derivatives have been investigated as prolyl oligopeptidase (PREP) inhibitors, which are relevant in treating neurodegenerative disorders . The stability and configurational integrity of such compounds make them suitable candidates for further development in therapeutic applications.

Synthetic Methodologies

Synthesis of Oxazoles

this compound can be synthesized through various methods, including photochemical transformations from isoxazoles. Recent advancements in continuous flow chemistry have demonstrated efficient methods for converting isoxazoles into oxazoles under mild conditions, yielding high quantities of the desired products . This synthetic flexibility allows for the rapid generation of diverse oxazole derivatives that can be screened for biological activity.

Case Study: Photoisomerization

A notable case study involved the photochemical transposition of isoxazoles to their corresponding oxazoles using a flow reactor setup. This method facilitated the generation of multiple derivatives with different substituents at the aryl moiety, showcasing the versatility of this synthetic approach . The results indicated not only high yields but also the potential for scalability in producing compounds like this compound.

Comparative Analysis with Related Compounds

To understand the efficacy and potential applications of this compound better, a comparative analysis with related compounds is essential. The following table summarizes key characteristics and activities:

| Compound Name | Structure | Antitumor Activity | Enzyme Inhibition | Synthesis Method |

|---|---|---|---|---|

| This compound | Structure | Yes (IC50 < 500 nM) | Yes (PREP inhibitor) | Photochemical transposition |

| Ethyl 8-(3,5-dimethoxybenzyl)-5,8-dihydro-4H-[1,2]oxazolo[4,5-g]indole-7-carboxylate | Structure | Yes (GI50 = 0.25 μM) | No | Traditional synthesis |

| Other Oxazole Derivatives | Various | Variable | Variable | Various |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate (CAS 2097963-30-7)

- Structural Difference : Replaces the methoxy (-OCH₃) groups with methyl (-CH₃) groups at the 2- and 5-positions of the phenyl ring.

- The electron-donating effect of methyl groups is weaker than that of methoxy, altering electronic properties and reactivity .

Ethyl 5-(2,4-difluorophenoxy)pentanoate (CAS 443924-70-7)

- Structural Difference: Features a phenoxy group substituted with fluorine atoms at the 2- and 4-positions, attached to a pentanoate chain.

- Impact: Fluorine atoms introduce strong electron-withdrawing effects, increasing lipophilicity and metabolic stability. The extended pentanoate chain may enhance membrane permeability but reduce steric accessibility .

Heterocycle Modifications

Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate (CAS 82875-48-7)

- Structural Difference : Replaces the oxazole ring with a thiazole (sulfur atom at position 1) and introduces a methyl group at the 4-position.

- The methyl group adds steric bulk, which may hinder binding to biological targets .

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate

- Structural Difference : Utilizes a dihydroisoxazole ring (partially saturated) and includes a formyl (-CHO) and chloro (-Cl) substituent.

- Impact : The formyl group increases electrophilicity, making the compound more reactive in nucleophilic addition reactions. The chloro substituent enhances electron withdrawal, while the dihydroisoxazole reduces aromaticity, affecting conjugation .

Functional Group Variations

25H-NBOH (C17H21NO3)

- Structural Difference: Contains a phenolic hydroxyl group and an ethylamino linker instead of an oxazole-carboxylate core, though it retains the 2,5-dimethoxyphenyl moiety.

- Impact: The phenolic structure enables stronger hydrogen bonding, while the ethylamino linker increases basicity. This compound is associated with psychoactive activity, suggesting that the dimethoxyphenyl group may play a role in receptor interactions .

Comparative Analysis Table

| Compound Name | Core Heterocycle | Aromatic Substituents | Key Functional Groups | Inferred Properties |

|---|---|---|---|---|

| Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate | Oxazole | 2,5-dimethoxyphenyl | Ethyl carboxylate | Moderate solubility, electron-rich |

| Ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate | Oxazole | 2,5-dimethylphenyl | Ethyl carboxylate | Lower polarity, reduced H-bonding |

| Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate | Thiazole | 2-methoxyphenyl | Ethyl carboxylate, methyl | Enhanced stability, steric hindrance |

| Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate | Dihydroisoxazole | 4-chloro-2-formylphenoxy | Formyl, chloro | High reactivity, electrophilic |

Research Implications

- Pharmacological Potential: The dimethoxyphenyl group, common in psychoactive compounds (e.g., 25H-NBOH ), suggests possible CNS activity. Oxazole and thiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents.

- Synthetic Utility: Structural analogs with fluorine (e.g., 2,4-difluorophenoxy) or chloro groups may serve as intermediates in drug development, leveraging their electron-withdrawing effects for targeted reactivity.

- Material Science : The ethyl carboxylate group in these compounds could facilitate polymerization or coordination chemistry applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.